molecular formula C16H19N3O2 B14142584 2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B14142584
M. Wt: 285.34 g/mol
InChI Key: WDPNNNLUNAJNKQ-LICLKQGHSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is an organic compound with a complex structure that includes a phenoxy group, a pyrrole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(3,4-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and pyrrole rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
  • 2-(3,4-dimethylphenoxy)ethylthio derivatives of pyrimidin-4(3H)-one

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H19N3O2/c1-12-6-7-15(9-13(12)2)21-11-16(20)18-17-10-14-5-4-8-19(14)3/h4-10H,11H2,1-3H3,(H,18,20)/b17-10+

InChI Key

WDPNNNLUNAJNKQ-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CN2C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CN2C)C

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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